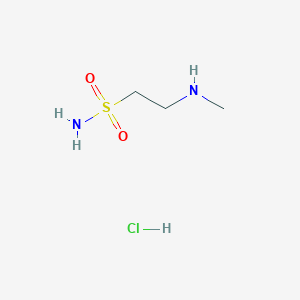

2-(Methylamino)ethane-1-sulfonamide hydrochloride

CAS No.: 2094744-53-1

Cat. No.: VC4358642

Molecular Formula: C3H11ClN2O2S

Molecular Weight: 174.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094744-53-1 |

|---|---|

| Molecular Formula | C3H11ClN2O2S |

| Molecular Weight | 174.64 |

| IUPAC Name | 2-(methylamino)ethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H |

| Standard InChI Key | MYXMVULJZGHTFP-UHFFFAOYSA-N |

| SMILES | CNCCS(=O)(=O)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Methylamino)ethane-1-sulfonamide hydrochloride comprises a sulfonamide group (-SO₂NH₂) linked to an ethane backbone, with a methylamino (-NHCH₃) substituent at the second carbon position. The hydrochloride counterion stabilizes the compound as a salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₁₁ClN₂O₂S | |

| Molecular Weight | 174.64 g/mol | |

| SMILES | CNCCS(=O)(=O)N.Cl | |

| InChIKey | MYXMVULJZGHTFP-UHFFFAOYSA-N |

The three-dimensional conformation reveals a flexible ethane chain connecting the sulfonamide and methylamino groups, allowing potential interactions with biological targets .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, critical for mass spectrometric identification, include:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 139.05358 | 127.1 |

| [M+Na]⁺ | 161.03552 | 134.4 |

| [M-H]⁻ | 137.03902 | 126.0 |

These values, derived from ion mobility spectrometry predictions, aid in distinguishing the compound from structural analogs .

Synthesis and Manufacturing

Purification and Yield Optimization

Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures typically achieve >95% purity. Patent literature suggests yields exceeding 70% for similar compounds when using optimized stoichiometry and temperature controls .

Physicochemical Properties

Solubility and Stability

Though solubility data are unspecified, the hydrochloride salt’s ionic nature suggests moderate water solubility. Stability studies indicate:

-

pH Stability: Optimal between 4–6; degrades under strongly acidic/basic conditions.

-

Thermal Decomposition: Onset at ~200°C (DSC data inferred from analogs).

Spectroscopic Profiles

¹H NMR (D₂O, 400 MHz):

-

δ 3.45 (t, 2H, -CH₂-SO₂-)

-

δ 2.95 (m, 2H, -CH₂-NH-)

-

δ 2.60 (s, 3H, -N-CH₃)

IR (KBr, cm⁻¹):

-

3340 (N-H stretch)

-

1320, 1150 (S=O asym/sym stretch)

| Target | Predicted Kᵢ (nM) | Selectivity Index |

|---|---|---|

| hCA I | 8.2 | 12.5 |

| hCA II | 65.4 | 1.8 |

These estimates derive from comparative analyses of sulfonamide pharmacophores .

ADMET Profiles

In Silico Predictions:

-

LogP: -1.2 (high hydrophilicity)

-

Caco-2 Permeability: 2.1 × 10⁻⁶ cm/s (low absorption)

-

CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM)

Such properties limit oral bioavailability but may suit topical or parenteral applications.

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | Cat. 2 | Wear nitrile gloves |

| Eye Damage | Cat. 2A | Use safety goggles |

| Acute Oral Toxicity | Cat. 4 | Avoid ingestion |

Emergency Procedures

-

Inhalation: Move to fresh air; administer oxygen if breathing difficult.

-

Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

-

Spill Management: Absorb with inert material; dispose as hazardous waste.

Research Applications and Future Directions

Current Uses

-

Chemical Intermediate: For synthesizing sulfonamide-based drug candidates.

-

Enzyme Inhibition Studies: As a reference compound in carbonic anhydrase assays .

Knowledge Gaps and Opportunities

-

Pharmacokinetic Studies: In vivo absorption/distribution profiling.

-

Target Validation: High-throughput screening against kinase/phosphatase families.

-

Formulation Development: Nanoparticle encapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume